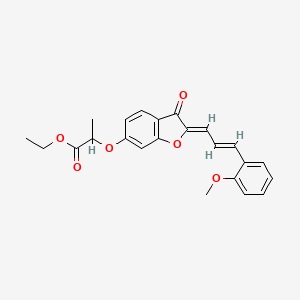

ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound characterized by a conjugated dihydrobenzofuran core with a 3-oxo group at position 3, an (E)-configured 3-(2-methoxyphenyl)allylidene substituent at position 2 (Z-configuration at the benzofuran junction), and an ethyl propanoate ester at position 5.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-4-27-23(25)15(2)28-17-12-13-18-21(14-17)29-20(22(18)24)11-7-9-16-8-5-6-10-19(16)26-3/h5-15H,4H2,1-3H3/b9-7+,20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBVJMNQRSOASL-STHZRTOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multi-step organic reactions

Preparation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions.

Introduction of Allylidene Group: The allylidene group is introduced via a Knoevenagel condensation reaction between the benzofuran derivative and 2-methoxybenzaldehyde in the presence of a base such as piperidine.

Esterification: The final step involves the esterification of the intermediate product with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit promising anticancer activities. In vitro studies have shown that derivatives of benzofuran can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

this compound has shown potential antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests its usefulness in developing new antimicrobial agents .

Organic Synthesis

Intermediate in Organic Reactions

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the synthesis of other biologically active compounds .

Biological Studies

Interaction with Biological Macromolecules

Research is ongoing to understand how this compound interacts with biological macromolecules such as proteins and nucleic acids. Such interactions may elucidate its mechanism of action and therapeutic potential .

Industrial Applications

Material Development

The compound's unique properties may lend themselves to applications in material science, particularly in developing new polymers or materials with specific chemical properties. Its stability and reactivity could be advantageous in formulating new industrial products .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved could include inhibition of specific enzymes or activation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzofuran derivatives with substitutions at positions 2 (allylidene/benzylidene groups) and 6 (ester or ether linkages). Below is a systematic comparison with analogous molecules:

Structural Variations in Allylidene/Benzylidene Substituents

Ester Group Modifications

Functional Group Additions

Key Research Findings and Implications

Tubulin Binding and Anticancer Activity : Compounds with allylidene/benzylidene substituents at position 2 (e.g., ’s 5a and 5b) show microtubule-depolymerizing activity via colchicine-site binding. The target compound’s 2-methoxyphenyl group may enhance π-stacking interactions with tubulin, though empirical validation is needed .

SAR Insights: Electron-donating groups (e.g., methoxy in the target compound) may improve binding affinity compared to electron-withdrawing substituents (e.g., fluoro or chloro in and ). Ester vs. Acid: Propanoic acid derivatives () are less cell-permeable but may serve as prodrug precursors .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s base-catalyzed condensation of ethyl 3-oxo-3-(substituted phenyl)propanoates with aldehydes .

Biological Activity

Ethyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the benzofuran core and subsequent modifications to introduce the ethyl and methoxyphenyl groups. The general synthetic pathway can be summarized as follows:

- Formation of Benzofuran Derivative : The initial step involves synthesizing the benzofuran structure through cyclization reactions.

- Allylidene Formation : The introduction of the allylidene group is achieved through a condensation reaction with appropriate aldehydes.

- Final Esterification : The final product is obtained by esterification with ethyl propanoate.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study on related compounds demonstrated their ability to activate caspase pathways leading to programmed cell death in HL-60 leukemia cells, highlighting their potential as anti-leukemic agents .

The biological activity of these compounds is often linked to their ability to modulate intracellular signaling pathways. Specifically, they can increase intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis induction. The activation of pro-apoptotic proteins such as Bax and the inhibition of anti-apoptotic proteins like Bcl-2 have been observed in treated cells .

Case Studies

- HL-60 Cell Line Study : In a controlled experiment, ethyl 2-anilino derivatives were tested on HL-60 cells, revealing a significant reduction in cell viability at concentrations as low as 23.5 µM. The study reported that treatment led to increased caspase-3 activity and alterations in mitochondrial membrane potential, suggesting a robust apoptotic response .

- Antibacterial Activity : Some derivatives have also demonstrated antibacterial properties against various strains of bacteria. A study synthesized cinnamaldehyde acylhydrazone derivatives that included similar structural motifs and evaluated their antibacterial efficacy, showing promising results against Gram-positive bacteria .

Data Table

| Property | Observation |

|---|---|

| Molecular Formula | C22H20O6 |

| CAS Number | 620547-88-8 |

| Cytotoxic Concentration (HL-60) | 23.5 µM |

| Mechanism | Increased intracellular Ca²⁺ and ROS levels |

| Key Proteins Involved | Activation of Caspase-3; Upregulation of Bax; Downregulation of Bcl-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.